4-Hydroxypentan-2-one

Catalog No.
S1929109
CAS No.
4161-60-8
M.F
C5H10O2
M. Wt
102.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxypentan-2-one

CAS Number

4161-60-8

Product Name

4-Hydroxypentan-2-one

IUPAC Name

4-hydroxypentan-2-one

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c1-4(6)3-5(2)7/h4,6H,3H2,1-2H3

InChI Key

PCYZZYAEGNVNMH-UHFFFAOYSA-N

SMILES

CC(CC(=O)C)O

Canonical SMILES

CC(CC(=O)C)O

Current Research on 4-Hydroxypentan-2-one

  • Natural Product

    PubChem identifies 4-HP-2-one as a natural product found in Mangifera indica, commonly known as the mango fruit []. However, further investigation is needed to determine its specific concentration and potential biological role within the fruit.

  • Drug Discovery

    Some studies have explored related compounds with similar chemical structures for potential medicinal applications. For instance, a study investigating the development of new anti-cancer drugs mentions 4-HP-2-one as a reference point for synthesizing derivatives with potential anti-cancer properties [].

  • Chemical Properties

    A scientific abstract describes the stereoisomers (mirror image structures) of 4-HP-2-one and their properties, but the full research is not readily available.

Future Research Directions

-HP-2-one presents an opportunity for further scientific exploration. Here are some potential areas for future research:

  • Isolation and Characterization

    Isolating and characterizing 4-HP-2-one from natural sources like mangoes could provide a better understanding of its abundance and potential biological functions within the fruit.

  • Synthesis and Derivatization

    Synthesizing 4-HP-2-one and its derivatives could allow researchers to study its chemical properties and explore its potential as a drug candidate or for other applications.

  • Biological Activity

    Investigating the biological activity of 4-HP-2-one could reveal potential applications in various fields, such as medicine, agriculture, or cosmetics.

4-Hydroxypentan-2-one has the molecular formula C₅H₁₀O₂ and a molecular weight of approximately 102.1317 g/mol. It features a hydroxyl group (-OH) attached to the second carbon of a pentanone structure, making it a ketone with alcohol functionality. The compound is recognized for its unique properties and is categorized under various names such as 4-hydroxy-4-methyl-2-butanone and 4-hydroxy-2-pentanone .

Typical of both ketones and alcohols. Notable reactions include:

  • Esterification: The compound can react with carboxylic acids to form esters.
  • Oxidation: Under oxidative conditions, the hydroxyl group may be oxidized to form a ketone or aldehyde.
  • Reduction: Conversely, the carbonyl group can be reduced to yield alcohols.
  • Condensation Reactions: It can also undergo condensation with other carbonyl compounds to form larger carbon skeletons.

For example, one reaction involves the formation of 4-hydroxy-pentan-2-one from other organic precursors through hydrolysis and rearrangement processes .

Several methods exist for synthesizing 4-hydroxypentan-2-one:

  • Hydrolysis of 4-Methyl-2-pentanone: This method involves the hydrolysis of ketones under acidic or basic conditions.
  • Reduction of Acetylacetone: Acetylacetone can be reduced using reducing agents like lithium aluminum hydride to yield 4-hydroxypentan-2-one.
  • Biocatalytic Methods: Enzymatic processes utilizing specific microorganisms can also produce this compound efficiently .

The applications of 4-hydroxypentan-2-one span various industries:

  • Flavoring Agent: Used in food and beverage formulations for its sweet flavor.
  • Pharmaceutical Intermediate: Acts as a building block in the synthesis of various pharmaceuticals.
  • Chemical Synthesis: Serves as a precursor in organic synthesis for more complex molecules .

Studies on the interactions of 4-hydroxypentan-2-one with other compounds have revealed its potential in enhancing flavor profiles when combined with other flavoring agents. Additionally, investigations into its antimicrobial properties suggest synergistic effects when used alongside traditional preservatives .

Several compounds share structural similarities with 4-hydroxypentan-2-one. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
3-Hydroxybutan-2-oneC₄H₈O₂A four-carbon ketone with similar functional groups
AcetylacetoneC₅H₈O₂A diketone that serves as a precursor for various reactions
3-Hydroxy-3-methylbutan-2-oneC₅H₁₂O₂A branched-chain compound with similar reactivity

Uniqueness of 4-Hydroxypentan-2-one

What sets 4-hydroxypentan-2-one apart from these compounds is its specific combination of hydroxyl and carbonyl functionalities that allow it to participate in unique

XLogP3

-0.4

Other CAS

4161-60-8

Dates

Modify: 2023-08-16

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